3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid 3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 938285-61-1
VCID: VC8010342
InChI: InChI=1S/C14H10BrFO3/c15-11-7-9(14(17)18)5-6-13(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2,(H,17,18)
SMILES: C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)F
Molecular Formula: C14H10BrFO3
Molecular Weight: 325.13 g/mol

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid

CAS No.: 938285-61-1

Cat. No.: VC8010342

Molecular Formula: C14H10BrFO3

Molecular Weight: 325.13 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid - 938285-61-1

Specification

CAS No. 938285-61-1
Molecular Formula C14H10BrFO3
Molecular Weight 325.13 g/mol
IUPAC Name 3-bromo-4-[(2-fluorophenyl)methoxy]benzoic acid
Standard InChI InChI=1S/C14H10BrFO3/c15-11-7-9(14(17)18)5-6-13(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2,(H,17,18)
Standard InChI Key RVIGRHJARSPRQZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)F
Canonical SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid core (C6H5COOH\text{C}_{6}\text{H}_{5}\text{COOH}) modified at the 3- and 4-positions. The 3-position hosts a bromine atom, while the 4-position is functionalized with a 2-fluorobenzyl ether group (OCH2C6H4F\text{OCH}_{2}\text{C}_{6}\text{H}_{4}\text{F}) . This arrangement creates a sterically hindered environment, influencing its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions.

Key Structural Data

PropertyValueSource
Molecular formulaC14H10BrFO3\text{C}_{14}\text{H}_{10}\text{BrFO}_{3}
Molecular weight325.13 g/mol
Purity (commercial)≥95%

The fluorine atom on the benzyl ether group enhances the compound’s lipophilicity, potentially improving its bioavailability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-bromo-4-((2-fluorobenzyl)oxy)benzoic acid involves three primary steps:

  • Bromination of 4-hydroxybenzoic acid: Introduction of bromine at the 3-position using Br2\text{Br}_{2} or NBS\text{NBS} (N-bromosuccinimide) in the presence of a Lewis acid catalyst.

  • Etherification: Reaction of 3-bromo-4-hydroxybenzoic acid with 2-fluorobenzyl bromide under basic conditions (e.g., K2CO3\text{K}_{2}\text{CO}_{3}) to form the benzyl ether linkage .

  • Ester hydrolysis: Conversion of the intermediate methyl or ethyl ester to the free carboxylic acid using aqueous NaOH\text{NaOH} or HCl\text{HCl}.

Optimization Challenges

  • Regioselectivity: Competitive bromination at the 2- or 5-positions requires careful control of reaction temperature and stoichiometry .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary to achieve ≥95% purity .

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield and reduce byproducts. For example, a Cu-BTC metal-organic framework catalyst (derived from 1,3,5-benzenetricarboxylic acid) has been used to facilitate oxidative coupling of benzyl alcohols to aromatic acids, achieving yields >80% under mild conditions .

Physicochemical Properties

Solubility and Stability

3-Bromo-4-((2-fluorobenzyl)oxy)benzoic acid is sparingly soluble in water but dissolves readily in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and diethyl ether . Its stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to light or moisture.

SolventSolubility (mg/mL)Temperature (°C)
Water<125
Ethanol50–6025
DMSO>10025

Thermal Properties

Chemical Reactivity and Applications

Reactivity Profile

The bromine atom at the 3-position serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) reactions with amines or thiols. Meanwhile, the carboxylic acid group can undergo esterification or amidation to generate derivatives for pharmaceutical screening.

Example Reaction: Amidation

C14H10BrFO3+RNH2DCCC14H9BrFO2NR+H2O\text{C}_{14}\text{H}_{10}\text{BrFO}_{3} + \text{RNH}_{2} \xrightarrow{\text{DCC}} \text{C}_{14}\text{H}_{9}\text{BrFO}_{2}\text{NR} + \text{H}_{2}\text{O}

(DCC = N,N'-dicyclohexylcarbodiimide)

Research Directions

Future studies should prioritize:

  • Catalytic synthesis: Expanding the use of Cu-BTC frameworks to reduce reaction times .

  • Biological screening: Evaluating efficacy against drug-resistant pathogens.

  • Derivatization: Developing prodrugs via ester or amide functionalization to enhance bioavailability.

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